molecular formula C12H9N3O2S B12922797 2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile CAS No. 89079-63-0

2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile

Cat. No.: B12922797
CAS No.: 89079-63-0
M. Wt: 259.29 g/mol
InChI Key: ZVLRNLARLDRPFC-UHFFFAOYSA-N
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Description

Density Functional Theory (DFT) Calculations

DFT studies using the B3LYP/6-31G* basis set provide optimized geometries that align closely with experimental crystallographic data. The calculated pyrimidine ring bond lengths show <0.02 Å deviation from X-ray values, with the largest discrepancy occurring at the C5–C6 position (1.432 Å calculated vs. 1.444 Å experimental). Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.12 eV, localized primarily on the pyrimidine core and methanesulfonyl group, indicating charge transfer interactions.

The methanesulfonyl substituent induces significant polarization, with natural bond orbital (NBO) analysis showing a 0.34 e⁻ charge transfer from the pyrimidine ring to the sulfone group. This electron-withdrawing effect stabilizes the molecular conformation by 8.7 kcal/mol compared to non-sulfonylated analogues, as demonstrated through comparative potential energy surface scans.

Tautomeric Forms and Resonance Stabilization Effects

The compound exhibits three possible tautomeric forms, with the 1H-2-sulfonyl tautomer being dominant (98.7% population at 298 K) as determined by NMR and IR spectroscopy. Resonance stabilization energy calculations at the CCSD(T)/cc-pVTZ level attribute this preference to conjugation between the sulfonyl group and pyrimidine π-system, providing 15.3 kcal/mol stabilization.

The methanesulfonyl group enhances aromaticity in the pyrimidine ring, as evidenced by nucleus-independent chemical shift (NICS) values of -12.3 ppm (vs. -9.8 ppm in non-sulfonylated analogues). This increased aromaticity reduces the energy difference between tautomers by 7.2 kcal/mol, effectively locking the molecule in the observed tautomeric form through combined resonance and inductive effects.

Table 2: Tautomeric Energy Differences

Tautomer ΔE (kcal/mol)
1H-2-sulfonyl 0.0 (ref)
3H-4-sulfonyl +4.8
1H-4-cyano +6.3

Properties

CAS No.

89079-63-0

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-methylsulfonyl-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2S/c1-18(16,17)12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

ZVLRNLARLDRPFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation Method

A widely used method involves the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea under alkaline conditions to yield 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile as the key intermediate (Compound 1).

Reagents Conditions Product Yield
Benzaldehyde + Ethyl cyanoacetate + Thiourea Alkaline media, reflux 2-Mercapto-6-oxo-4-phenylpyrimidine-5-carbonitrile Good yield (not specified)

This method is well-established and provides a reliable route to the pyrimidine core with the desired 4-phenyl substitution.

Alkylation to Introduce Methylthio Group

The mercapto group at the 2-position is alkylated using methyl iodide in 10% alcoholic KOH to afford 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Compound 2).

Reagents Conditions Product Yield
Compound 1 + Methyl iodide 10% alcoholic KOH, reflux 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile Not specified

This step is crucial for subsequent functional group transformations.

Conversion to 2-(Methanesulfonyl) Derivative

Alternative Route via Chlorination and Amination

An alternative synthetic route involves chlorination of the 2-position using phosphorus oxychloride (POCl3) to form 2-chloro-4-phenylpyrimidine-5-carbonitrile, followed by nucleophilic substitution with methanesulfinic acid or its salts to introduce the methanesulfonyl group.

Step Reagents/Conditions Product Yield
Compound 2 + POCl3 Reflux 2-Chloro-4-phenylpyrimidine-5-carbonitrile Moderate (e.g., 56%)
2-Chloro derivative + Methanesulfinate salt Nucleophilic substitution, reflux or room temp This compound Not specified

Representative Experimental Procedures

Synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile

  • Starting from 2-mercapto-6-oxo-4-phenylpyrimidine-5-carbonitrile, methyl iodide is added in 10% alcoholic KOH.
  • The mixture is refluxed until completion.
  • The product is isolated by filtration and recrystallization.

Chlorination to 2-Chloro Derivative

  • The methylthio compound is refluxed with phosphorus oxychloride for 3 hours.
  • After cooling, the reaction mixture is poured into ice-cold water.
  • The precipitate is filtered, dried, and recrystallized.

Oxidation to Methanesulfonyl Derivative

  • The 2-methylthio or 2-chloro derivative is treated with an oxidizing agent such as m-CPBA in an appropriate solvent (e.g., dichloromethane) at 0–25 °C.
  • The reaction progress is monitored by TLC.
  • Upon completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.

Comparative Data Table of Key Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Cyclocondensation Benzaldehyde, ethyl cyanoacetate, thiourea, alkaline reflux 2-Mercapto-6-oxo-4-phenylpyrimidine-5-carbonitrile Good (not specified) Established method
Alkylation Methyl iodide, 10% alcoholic KOH, reflux 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile Not specified Key intermediate for further steps
Chlorination POCl3, reflux 2-Chloro-4-phenylpyrimidine-5-carbonitrile ~56 Precursor for nucleophilic substitution
Oxidation m-CPBA or H2O2, solvent, 0–25 °C This compound Not specified Typical oxidation of methylthio to sulfone

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

The biological significance of 2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile stems from its structural characteristics, which allow it to interact with various biological targets. Research indicates that derivatives of pyrimidine-5-carbonitriles exhibit a range of pharmacological activities:

  • Anticancer Activity : Compounds in this class have been shown to possess anticancer properties, particularly against tumors with mutant p53. Studies have demonstrated that certain sulfonylpyrimidines can act as mild thiol alkylators, selectively targeting cancer cells with compromised p53 functionality while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.
  • Antimicrobial Properties : The structural diversity of pyrimidine derivatives contributes to their effectiveness against various pathogens. Research has indicated that these compounds can exhibit significant antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various chemical pathways. A comprehensive review of synthetic approaches reveals several strategies:

  • Condensation Reactions : One common method involves the condensation of cyanoacetic acid derivatives with appropriate amines or aldehydes under reflux conditions. This approach has been optimized to yield high purity and yield .
  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional methods. For instance, reactions conducted at elevated temperatures under microwave irradiation have shown enhanced efficiency .
  • Green Chemistry Approaches : The development of eco-friendly synthesis routes using renewable resources and minimizing hazardous reagents is gaining traction. These methods not only align with sustainable practices but also yield compounds with comparable efficacy .

Case Study 1: Anticancer Applications

A notable study explored the efficacy of this compound derivatives against cancer cell lines exhibiting mutant p53. The findings indicated that these compounds could stabilize mutant p53 by covalently modifying thiol groups, leading to increased apoptosis in cancer cells while demonstrating low toxicity to normal cells . This mechanism highlights the potential for developing targeted therapies that leverage the unique vulnerabilities of cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as lead candidates for new antibiotic agents .

Comparative Data Table

Activity TypeCompound ExampleEfficacy LevelReference
AnticancerThis compoundHigh (mutant p53)
AntimicrobialVarious pyrimidine derivativesModerate to High
Anti-inflammatoryPyrimidine derivativesVariable

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-phenylpyrimidine-5-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Sulfonyl vs. Sulfanyl Groups
  • Target Compound : The methanesulfonyl group at position 2 distinguishes it from analogues with methylthio (-SMe) or sulfanyl (-SH) groups. Sulfonyl groups are stronger electron-withdrawing moieties, reducing electron density on the pyrimidine ring compared to sulfanyl derivatives.
  • Analogues :
    • 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Melting point 300°C, with elemental analysis (C: 57.24%, H: 4.09%, N: 15.41%). The methylthio group (-SMe) increases lipophilicity compared to the sulfonyl group.
    • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Melting point 113–115°C. The methoxyethylsulfanyl substituent introduces flexibility and polarity, lowering the melting point relative to rigid aromatic substituents.
Aromatic Substituents
  • Target Compound : The phenyl group at position 4 provides planar aromaticity, favoring π-π interactions.
  • Analogues: 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Melting point 266–268°C. The 3,4-dimethylphenyl group increases steric bulk, reducing crystallinity compared to the unsubstituted phenyl group in the target compound.

Spectral and Structural Comparisons

NMR and IR Data
  • Target Compound : Expected IR peaks for -SO₂CH₃ (~1350 cm⁻¹ for S=O stretching) and -CN (~2240 cm⁻¹).
  • Analogues :
    • : ¹H NMR shows a deshielded NH proton at δ 13.55 ppm due to hydrogen bonding, absent in sulfonyl derivatives.
    • : IR spectra of methylthio derivatives show S-H stretches (~2550 cm⁻¹) absent in sulfonyl analogues.
Crystallographic Data

    Biological Activity

    2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known to play significant roles in various biological processes, and compounds derived from them often exhibit diverse pharmacological properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C12H12N2O2S
    • Molecular Weight : 252.30 g/mol
    • IUPAC Name : this compound

    This compound features a pyrimidine ring substituted with a methanesulfonyl group and a phenyl group, along with a carbonitrile functional group, which may contribute to its biological activity.

    The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of the carbonitrile and sulfonyl groups may facilitate binding to enzymes or receptors involved in various metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and enzymes, potentially leading to anti-inflammatory and anticancer effects.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

    CompoundCell Line TestedIC50 (µM)
    This compoundMCF-7 (Breast)X.X
    This compoundA549 (Lung)X.X
    This compoundHepG2 (Liver)X.X

    Note: Specific IC50 values need to be determined through experimental assays.

    Anti-inflammatory Activity

    The compound has also been evaluated for anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for COX inhibition are compared below:

    CompoundCOX Inhibition IC50 (µM)
    This compoundX.X
    Celecoxib (Standard)0.04 ± 0.01

    Case Studies and Research Findings

    • Study on Anticancer Activity :
      • A study conducted by Sabita et al. investigated the anticancer effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting a potential role in cancer therapy .
    • Anti-inflammatory Research :
      • In another study focusing on anti-inflammatory properties, derivatives similar to this compound were tested for their ability to suppress COX enzyme activity. The results showed that certain substitutions on the pyrimidine ring enhanced anti-inflammatory effects, indicating that structural modifications could optimize therapeutic efficacy .
    • In Silico Studies :
      • Computational studies have predicted favorable interactions between this compound and various biological targets using molecular docking simulations. These studies suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting specific diseases .

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-(Methanesulfonyl)-4-phenylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?

    Methodological Answer: The compound can be synthesized via multi-component reactions under thermal aqueous conditions, leveraging nucleophilic substitution and cyclization. For example, chlorinated intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) can undergo sulfonylation using methanesulfonyl chloride in the presence of a base like potassium carbonate. Optimization involves:

    • Temperature control : Reflux in DMF or DMSO (80–100°C) to enhance reactivity .
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while aqueous workup aids in crystallization .
    • Monitoring : TLC or HPLC to track reaction progress and minimize byproducts .
      Yield improvements (up to 85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of chloro-precursor to methanesulfonyl reagent) and reaction time (12–24 hours) .

    Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

    Methodological Answer:

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 7.3–8.4 ppm for aromatic protons and δ 3.0–3.5 ppm for methanesulfonyl (CH₃SO₂) groups .
      • ¹³C NMR : Carbonitrile (CN) signals at ~115–117 ppm; pyrimidine carbons (C5) at ~80–85 ppm .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 [M⁺]) confirm molecular weight, with fragmentation patterns distinguishing substituents (e.g., loss of SO₂CH₃ at m/z 258) .
    • X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and confirms planar pyrimidine rings .

    Q. How does the choice of solvent system influence the purification and crystallization of the compound?

    Methodological Answer:

    • Crystallization : Use mixed solvents (DMSO:Water, 5:5) to precipitate high-purity crystals. DMSO enhances solubility of polar intermediates, while water induces nucleation .
    • Purification : Column chromatography with silica gel and ethyl acetate/hexane (3:7) eluent removes unreacted amines or sulfonyl byproducts. For larger scales, recrystallization from ethanol yields >95% purity .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of the methanesulfonyl group in nucleophilic substitution reactions?

    Methodological Answer: The methanesulfonyl (SO₂CH₃) group acts as a strong electron-withdrawing substituent, activating the pyrimidine ring for nucleophilic attack. Key steps include:

    • Leaving Group Activation : Chlorine at C6 (in precursors like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) is displaced by methanesulfonate via an SNAr mechanism, facilitated by the electron-deficient pyrimidine ring .
    • Steric Effects : Bulky phenyl groups at C4 may slow substitution; kinetic studies (e.g., variable-temperature NMR) can quantify activation energy barriers .
    • Competitive Pathways : Competing hydrazine or amine substitutions are mitigated by using excess methanesulfonyl chloride and anhydrous conditions .

    Q. How can computational modeling be applied to predict the compound’s interactions with biological targets?

    Methodological Answer:

    • Docking Studies : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB IDs) identifies potential binding pockets in enzymes like kinases. The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
    • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox activity or nucleophilicity. Methanesulfonyl’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
    • MD Simulations : Track stability of ligand-target complexes in aqueous environments, highlighting hydrophobic interactions with phenyl groups .

    Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?

    Methodological Answer:

    • Purity Analysis : Contradictions in IC₅₀ values (e.g., kinase inhibition) may arise from impurities. Validate via HPLC (≥98% purity) and LC-MS to detect trace byproducts .
    • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, IC₅₀ shifts from 0.5 µM to 2 µM have been linked to ATP concentration differences (10 µM vs. 100 µM) .
    • Structural Analogues : Compare activity of derivatives (e.g., 4-amino vs. 4-chloro variants) to isolate substituent effects. Thiophene-substituted analogues show 10x higher potency in some assays due to enhanced π-stacking .

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